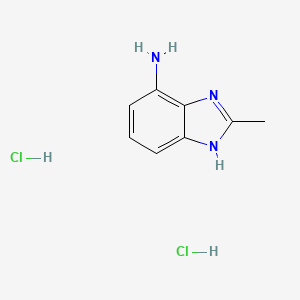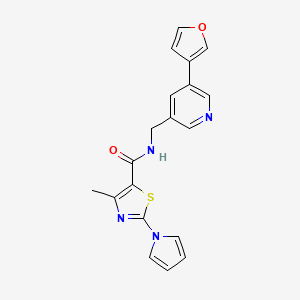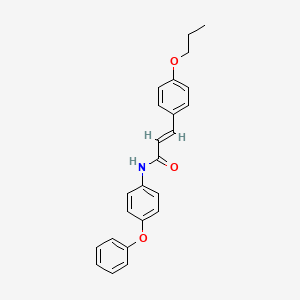![molecular formula C20H18ClN3O2 B2607544 4-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(3,5-dimethylphenyl)pyrrolidin-2-one CAS No. 941912-89-6](/img/structure/B2607544.png)
4-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(3,5-dimethylphenyl)pyrrolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “4-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(3,5-dimethylphenyl)pyrrolidin-2-one” is a complex organic molecule. It contains an oxadiazole ring, which is a heterocyclic compound consisting of one oxygen atom and two nitrogen atoms .
Molecular Structure Analysis
The molecular structure of this compound includes an oxadiazole ring attached to a chlorophenyl group and a pyrrolidin-2-one group with a 3,5-dimethylphenyl substituent . The oxadiazole ring is a five-membered heterocycle containing one oxygen atom and two nitrogen atoms .Aplicaciones Científicas De Investigación
Apoptosis Induction and Anticancer Activity
Research has identified derivatives of 1,2,4-oxadiazoles as novel apoptosis inducers through high-throughput screening assays, showing activity against breast and colorectal cancer cell lines. Compounds with 1,2,4-oxadiazole rings have been found to induce apoptosis by arresting cells in the G(1) phase, indicating potential as anticancer agents. The structural activity relationship (SAR) studies suggest the importance of substituted five-member rings for activity, identifying molecular targets like TIP47, an IGF II receptor binding protein, highlighting their relevance in developing new cancer therapies (Zhang et al., 2005).
Synthesis and Biological Activity Prediction
The synthesis of novel 4-(1,2,4-oxadiazol-5-yl)pyrrolidin-2-one bicyclic systems through a one-pot condensation process has been explored, confirming structures by various spectroscopic methods. Predictions of biological activity for these synthesized compounds were presented, suggesting a methodological approach to anticipating the potential uses of such chemicals in biological applications (Kharchenko, Detistov, Orlov, 2008).
Material Science Applications
Research into polymers containing 1,3,4-oxadiazole rings for light-emitting applications has demonstrated the synthesis of novel polymers with excellent thermal stability and film-forming ability. These polymers exhibit fluorescence in the blue region and show high quantum yield, indicating their utility in developing materials for optoelectronic devices (Hamciuc et al., 2015).
Antimicrobial Activity
Studies on 1,3,4-oxadiazole thioether derivatives have shown significant antibacterial activities against various pathogens. These compounds, featuring structural elements like 2-chloro-5-methylene pyridine and 3,4-dimethoxy-2-methylene pyridine, have been assessed for their effectiveness in inhibiting bacterial growth, offering insights into developing new antimicrobial agents (Song et al., 2017).
Propiedades
IUPAC Name |
4-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(3,5-dimethylphenyl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN3O2/c1-12-6-13(2)8-17(7-12)24-11-15(10-18(24)25)20-22-19(23-26-20)14-4-3-5-16(21)9-14/h3-9,15H,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXBQQJAXJXJHMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2CC(CC2=O)C3=NC(=NO3)C4=CC(=CC=C4)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(4,6-difluorobenzo[d]thiazol-2-yl)-4-methoxy-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2607464.png)
![2,4-dichloro-N-[4-methyl-2-(morpholin-4-yl)pentyl]pyridine-3-sulfonamide](/img/structure/B2607465.png)


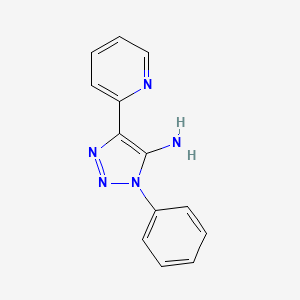

![2-amino-4-(2,5-dimethoxyphenyl)-6-(furan-2-ylmethyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2607474.png)
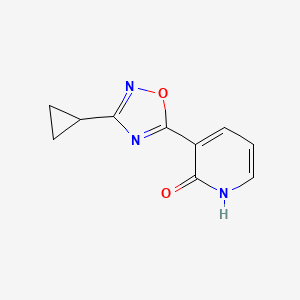
![2-(benzo[d]thiazol-2-ylthio)-N-((5-methylisoxazol-3-yl)methyl)acetamide](/img/structure/B2607477.png)
![N-[(4-Morpholin-4-ylthian-4-yl)methyl]-N'-[3-(trifluoromethyl)phenyl]oxamide](/img/structure/B2607478.png)
